1-(2-Chloroacetyl)piperidine-3-carbonitrile
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Overview
Description
1-(2-Chloroacetyl)piperidine-3-carbonitrile is a chemical compound that features a piperidine ring substituted with a chloroacetyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with chloroacetyl chloride and subsequent introduction of the carbonitrile group. One common method includes the following steps:
Chloroacetylation: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 1-(2-Chloroacetyl)piperidine.
Introduction of Carbonitrile Group: The intermediate 1-(2-Chloroacetyl)piperidine is then treated with a cyanide source, such as sodium cyanide (NaCN), to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted piperidine derivatives.
Hydrolysis: Piperidine carboxylic acids.
Reduction: Piperidine amines.
Scientific Research Applications
1-(2-Chloroacetyl)piperidine-3-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The carbonitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Chloro-N-arylacetamide: Contains a chloroacetyl group but differs in the amide linkage and aromatic substitution.
Uniqueness: Its piperidine ring provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-4-8(12)11-3-1-2-7(5-10)6-11/h7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHSUWVVGOBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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